Avermectin B2a monosaccharide is a member of the avermectin family, which are naturally occurring compounds produced by the fermentation of Streptomyces avermitilis, an actinomycete found in soil. These compounds are known for their broad-spectrum antiparasitic and insecticidal activities. Avermectin B2a monosaccharide, along with its derivatives, has been extensively studied for its potential applications in agriculture and medicine.
The primary source of avermectin B2a monosaccharide is the fermentation of Streptomyces avermitilis. This organism synthesizes a variety of avermectins through a complex biosynthetic pathway involving polyketide synthases and glycosylation processes. The fermentation process yields not only the monosaccharide form but also its aglycone derivatives, which exhibit significant biological activities .
Avermectin B2a monosaccharide belongs to the class of macrolides, specifically categorized under the avermectins. These compounds are characterized by their unique structural features, including a macrocyclic lactone ring and various sugar moieties that contribute to their biological properties. Avermectins are often compared to milbemycins, with notable structural differences that influence their pharmacological effects .
The synthesis of avermectin B2a monosaccharide involves several steps, primarily centered around the fermentation process of Streptomyces avermitilis. The initial stage includes the assembly of the polyketide backbone through the action of polyketide synthases, followed by various modifications that lead to the formation of different avermectins.
The molecular structure of avermectin B2a monosaccharide consists of a macrolide ring with several hydroxyl groups and a sugar moiety attached. The structural formula can be represented as follows:
Avermectin B2a monosaccharide participates in several chemical reactions that enhance its bioactivity:
The reactions typically involve using various reagents to introduce functional groups at specific positions on the avermectin backbone, allowing for tailored modifications that retain or enhance activity against pests and parasites .
The mechanism through which avermectin B2a monosaccharide exerts its biological effects primarily involves binding to glutamate-gated chloride channels in invertebrate neurons and muscles. This binding leads to hyperpolarization, resulting in paralysis or death of susceptible organisms.
Avermectin B2a monosaccharide has diverse applications across various fields:
The avermectin B2a monosaccharide originates from a highly specialized 82 kb biosynthetic gene cluster (ave) within the genome of Streptomyces avermitilis. This cluster comprises 18 open reading frames (ORFs), including four giant polyketide synthase (PKS) genes (aveA1–A4) and 14 ancillary genes governing post-polyketide modifications and regulatory functions [2] [6]. The ave cluster exhibits a convergent transcriptional organization: aveA1/A2 and aveA3/A4 are transcribed divergently, flanking central regions dedicated to oleandrose biosynthesis and aglycone tailoring [2]. Key non-PKS genes include:
Chromosomal deletions or insertions within this 65 kb core region abolish aglycone production, confirming its essential role in avermectin scaffold assembly [2]. The cluster’s modular architecture enables precise substrate channeling, where starter units (isobutyryl-CoA or 2-methylbutyryl-CoA) determine the "a" or "b" series of avermectins, positioning B2a as a C25-sec-butyl derivative [6] [9].
Table 1: Core Genes in the Avermectin B2a Monosaccharide Biosynthetic Cluster
Gene | Function | Role in B2a Pathway |
---|---|---|
aveA1–A4 | Polyketide synthases (12 modules total) | Aglycone backbone assembly |
aveB | Glycosyltransferase | Attaches first oleandrose unit at C13 |
aveE | Cytochrome P450 hydroxylase | Catalyzes furan ring formation (C6–C8a) |
aveD | Methyltransferase | Governs O-methylation at C5 of aglycone |
aveR | Transcriptional regulator | Activates ave cluster expression |
Avermectin B2a monosaccharide features a single L-oleandrose unit attached at the C13 position of the macrolide aglycone. Its biosynthesis proceeds via a tightly coordinated, four-step enzymatic cascade:
Table 2: Enzymatic Pathway for dTDP-Oleandrose Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Product |
---|---|---|---|
Glucose-1-phosphate thymidylyltransferase | aveBI | Glucose-1-phosphate + dTTP → dTDP-glucose + PPi | dTDP-D-glucose |
dTDP-glucose 4,6-dehydratase | aveBII | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
3,5-Epimerase | aveBIII | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose | dTDP-4-keto-L-rhamnose |
4-Ketoreductase | aveBIV | dTDP-4-keto-L-rhamnose + NADPH → dTDP-L-oleandrose | dTDP-L-oleandrose |
The aglycone core of avermectin B2a monosaccharide—6,8a-seco-6,8a-deoxy-5-oxoavermectin B2a—is assembled by four multimodular PKS enzymes (AVES1–4) incorporating one starter unit (2-methylbutyryl-CoA for "a" series), seven malonyl-CoA, and five methylmalonyl-CoA extenders [2] [9]. The B2a aglycone specifically arises from bimodular skipping during chain termination:
Mutational studies confirm that disrupting aveA2 (housing modules 3–6) abolishes aglycone synthesis, while aveC knockout strains accumulate 5-oxo-aglycones lacking C22–C23 dehydration [8] [10].
Table 3: PKS Module Organization for B2a Aglycone Assembly
PKS Protein | Module | Domains | Substrate Incorporated | Structural Outcome |
---|---|---|---|---|
AVES1 (AveA1) | Loading | AT-ACP | 2-methylbutyryl-CoA | C25 sec-butyl starter |
Module 1 | KS-AT-KR-ACP | Methylmalonyl-CoA | C2-methyl, C3-OH | |
Module 2 | KS-AT-DH-KR-ACP | Malonyl-CoA | C10-C11 unsaturation, C11-OH | |
AVES2 (AveA2) | Module 3 | KS-AT-KR-ACP | Methylmalonyl-CoA | C7-methyl, C9-OH |
... | ... | ... | ... | ... |
AVES4 (AveA4) | Module 12 | KS-AT-KR-ACP-TE | Methylmalonyl-CoA | Macrocyclization, C5-keto |
Oleandrose attachment to the B2a aglycone is governed by hierarchical regulatory networks:
Metabolic engineering leveraging these mechanisms enables selective B2a monosaccharide production. For example, aveD inactivation blocks C5-O-methylation, enriching "B" series components, while aveC deletion eliminates C22–C23 dehydration, favoring "2" series accumulation [8] [9].
Table 4: Regulatory Factors Influencing Oleandrose Attachment
Regulatory Factor | Type | Effect on B2a Monosaccharide | Experimental Evidence |
---|---|---|---|
AveR | Transcriptional activator | Upregulates aveB and PKS genes | 95% yield reduction in ΔaveR mutants [6] |
Branched-chain 2-oxo acid dehydrogenase | Metabolic enzyme | Modifies 2-methylbutyryl-CoA availability | Agly-1 mutants require exogenous precursors [10] |
AveC | Bifunctional dehydratase | Controls C22–C23 saturation level | ΔaveC mutants accumulate 22,23-dihydro-B2a aglycone [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7